molecular formula C6H6N2O2 B12300996 2-Nitroaniline-4,6-D2 CAS No. 1276197-41-1

2-Nitroaniline-4,6-D2

Katalognummer: B12300996
CAS-Nummer: 1276197-41-1
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: DPJCXCZTLWNFOH-PBNXXWCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitroaniline-4,6-D2 is a deuterated derivative of 2-nitroaniline, an organic compound with the formula H2NC6H4NO2. This compound is characterized by the presence of a nitro group (—NO2) at the second position of the aniline ring, with deuterium atoms replacing hydrogen atoms at the 4 and 6 positions. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitroaniline-4,6-D2 can be synthesized through several methods. One common approach involves the reaction of 2-nitrochlorobenzene with ammonia, resulting in the formation of 2-nitroaniline. The deuterium atoms can then be introduced through a deuterium exchange reaction, where the hydrogen atoms at the 4 and 6 positions are replaced with deuterium .

Industrial Production Methods: The industrial production of 2-nitroaniline typically involves the nitration of aniline, followed by purification processes to isolate the desired isomer. For the deuterated version, additional steps are required to achieve the deuterium exchange, which may involve the use of deuterated solvents and catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitroaniline-4,6-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2,4,6-Trideuterated o-phenylenediamine.

    Substitution: Various substituted aniline derivatives.

    Diazotization: Azo compounds.

Wissenschaftliche Forschungsanwendungen

2-Nitroaniline-4,6-D2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

Wirkmechanismus

The mechanism of action of 2-Nitroaniline-4,6-D2 primarily involves its reduction to o-phenylenediamine, which can then participate in various biochemical and chemical processes. The deuterium atoms provide stability and can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Nitroaniline-4,6-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the physical and chemical properties, making it a valuable compound for studies requiring precise tracking and analysis .

Eigenschaften

CAS-Nummer

1276197-41-1

Molekularformel

C6H6N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

2,4-dideuterio-6-nitroaniline

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i2D,3D

InChI-Schlüssel

DPJCXCZTLWNFOH-PBNXXWCMSA-N

Isomerische SMILES

[2H]C1=CC(=C(C(=C1)[N+](=O)[O-])N)[2H]

Kanonische SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.